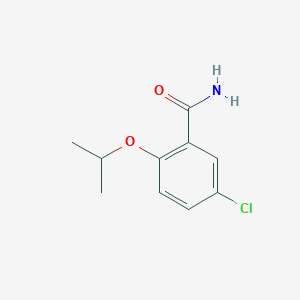

5-Chloro-2-isopropoxybenzamide

Description

5-Chloro-2-isopropoxybenzamide is a substituted benzamide derivative featuring a chlorine atom at the 5-position and an isopropoxy group at the 2-position of the benzene ring. The amide functional group at the 1-position distinguishes it from structurally related aldehydes or esters. The compound’s lipophilicity, influenced by the isopropoxy group, may enhance membrane permeability compared to hydroxylated analogs .

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

5-chloro-2-propan-2-yloxybenzamide |

InChI |

InChI=1S/C10H12ClNO2/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,1-2H3,(H2,12,13) |

InChI Key |

JYMXEXHWDWIRGS-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=C(C=C(C=C1)Cl)C(=O)N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Cl)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 5-Chloro-2-isopropoxybenzamide and related compounds:

| Compound Name | Molecular Formula (Calculated) | Key Functional Groups | Key Substituents |

|---|---|---|---|

| This compound | C₁₀H₁₂ClNO₂ | Amide, Chloro, Isopropoxy | None (base structure) |

| 5-Chloro-2-isopropoxy-4-methylbenzaldehyde [1] | C₁₁H₁₃ClO₂ | Aldehyde, Chloro, Isopropoxy, Methyl | Methyl at 4-position |

| 5-Chloro-N-[2,6-diisopropylphenyl]-2-hydroxybenzamide [2] | C₂₀H₂₃ClNO₂ | Amide, Chloro, Hydroxy | Diisopropylphenyl at amide nitrogen |

Key Observations:

- Amide vs. Aldehyde : The amide group in this compound confers hydrogen-bonding capability, which is absent in the aldehyde analog. This may enhance binding to biological targets, such as enzymes or receptors.

- Solubility : The diisopropylphenyl group in the hydroxybenzamide derivative [2] significantly reduces water solubility compared to this compound, which lacks bulky aromatic substituents.

Physicochemical and Application Differences

| Property/Application | This compound | 5-Chloro-2-isopropoxy-4-methylbenzaldehyde [1] | 5-Chloro-N-[2,6-diisopropylphenyl]-2-hydroxybenzamide [2] |

|---|---|---|---|

| Molecular Weight | ~213.66 g/mol | ~228.67 g/mol | ~374.87 g/mol |

| Melting Point | Not reported | Not reported | Likely >150°C (typical for aromatic amides) |

| Primary Applications | Pharmaceutical intermediate | Organic synthesis intermediate | Agrochemical research (inferred from diisopropyl group) |

| Reactivity | Moderate (amide hydrolysis) | High (aldehyde oxidation) | Low (steric hindrance from diisopropylphenyl) |

Key Findings:

- Pharmaceutical Potential: The absence of bulky groups in this compound may favor its use in drug design, whereas the diisopropylphenyl analog [2] is more suited for agrochemicals due to enhanced lipid solubility .

- Synthetic Utility : The aldehyde derivative [1] serves as a precursor in cross-coupling reactions, while the amide’s stability under basic conditions makes it a better candidate for prolonged biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.